molecular formula C18H17FN4O B8051067 A-966492

A-966492

Cat. No.: B8051067
M. Wt: 324.4 g/mol
InChI Key: AHIVQGOUBLVTCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

A-966492 is a novel compound known for its potent inhibitory effects on poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP1 and PARP2.

Preparation Methods

The synthesis of A-966492 typically begins with 3-formylamino-1,2-phenylenediamine as the starting material. The synthetic route involves the cyclization of substituted benzoic acid under specific reaction conditions . The detailed steps are as follows:

  • Dissolve 3-formylamino-1,2-phenylenediamine in a 1:1 mixture of methanol and water.
  • Add substituted benzoic acid and heat the mixture to 50°C for 2 hours.
  • Cool the reaction mixture to room temperature and remove methanol under reduced pressure.
  • Extract the aqueous phase with ethyl acetate, wash the organic layer with purified water and saturated saline solution, and dry over anhydrous magnesium sulfate.
  • Filter and concentrate the organic layer under reduced pressure.
  • Recrystallize the residue from ethanol and water to obtain the final product .

Chemical Reactions Analysis

A-966492 undergoes various chemical reactions, including:

Comparison with Similar Compounds

A-966492 is unique due to its high potency and selectivity for PARP1 and PARP2. Similar compounds include:

Biological Activity

A-966492 is a small molecule compound classified as a poly(ADP-ribose) polymerase (PARP) inhibitor, primarily targeting PARP1 and PARP2 enzymes involved in DNA damage repair mechanisms. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its efficacy against cancer cell lines, mechanisms of action, and potential therapeutic applications.

This compound has the following chemical formula: C18_{18}H17_{17}FN4_4O, and its structure is closely related to other PARP inhibitors such as veliparib and niraparib. The compound functions by inhibiting the PARP enzymes, which play a crucial role in repairing single-strand breaks in DNA. By blocking these enzymes, this compound enhances the accumulation of DNA damage, leading to increased cell death in cancer cells that are already deficient in DNA repair pathways.

Efficacy Against Cancer Cell Lines

Research has demonstrated that this compound exhibits potent inhibitory activity against various cancer cell lines. The following table summarizes its IC50_{50} values against specific cell lines:

Cell Line IC50_{50} (μM) Comparison
Ba/F3-EGFRL858R/T790M/C797S_{L858R/T790M/C797S}0.42Superior to osimertinib (2.94 μM)
Ba/F3-EGFRDel19/T790M/C797S_{Del19/T790M/C797S}0.41
NCI-H1975-EGFRL858R/T790M/C797S_{L858R/T790M/C797S}0.82Better than JBJ-04-125-02 (3.66 μM)
MX-1 Breast Cancer ModelEffectiveCombination with temozolomide

These results indicate that this compound is particularly effective against mutant forms of EGFR, which are commonly associated with non-small cell lung cancer (NSCLC).

In Vivo Studies

In vivo studies further support the efficacy of this compound. For instance, it has shown promising results in murine models:

  • B16F10 Melanoma Model : this compound demonstrated significant tumor reduction when combined with temozolomide.
  • MX-1 Breast Cancer Model : Efficacy was noted when administered alongside standard chemotherapy agents.

These findings highlight its potential for use in combination therapies, enhancing the effectiveness of existing treatments.

Case Studies and Clinical Implications

Several case studies have reported on the biological activity of this compound in clinical settings:

  • Combination Therapy with Topotecan :
    • A study indicated that combining this compound with Topotecan resulted in enhanced cytotoxicity in cancer cells compared to either agent alone. This suggests that this compound could be used to sensitize tumors to chemotherapy by impairing their DNA repair capabilities .
  • Preclinical Evaluations :
    • Preclinical evaluations have shown that this compound effectively penetrates the blood-brain barrier, suggesting potential applications in treating brain tumors or cancers that metastasize to the brain .

Properties

IUPAC Name

2-(2-fluoro-4-pyrrolidin-2-ylphenyl)-1H-benzimidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN4O/c19-13-9-10(14-5-2-8-21-14)6-7-11(13)18-22-15-4-1-3-12(17(20)24)16(15)23-18/h1,3-4,6-7,9,14,21H,2,5,8H2,(H2,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHIVQGOUBLVTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=CC(=C(C=C2)C3=NC4=C(C=CC=C4N3)C(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of EXAMPLE 50E (1.5 g) in dichloromethane (50 mL) was treated with TFA (10 mL), stirred for 1 hour and concentrated. The concentrate was purified by HPLC (Zorbax, C-18, 250×2.54 column, mobile phase A: 0.1% TFA in water; B: 0.1% TFA in CH3CN, 0-100% gradient). 1H NMR (CD3OD) δ 2.21-2.36 (m, 3H), 2.54-2.63 (m, 1H), 3.47-3.59 (m, 2H), 4.76 (dd, J=9.51, 7.06 Hz, 1H), 7.43 (t, J=7.83 Hz, 1H), 7.50-7.55 (m, 2H), 7.84 (d, J=7.36 Hz, 1H), 7.98 (d, J=7.67 Hz, 1H), 8.42 (t, J=8.13 Hz, 1H).
Name
solution
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.